N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
Chemical Structure: This compound features a thiazolidinone core (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) with a (5E)-configured 4-methoxyphenylmethylidene substituent at position 3. The acetamide group at position 2 is linked to a 2,4-dimethylphenyl moiety.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-13-4-9-17(14(2)10-13)22-19(24)12-23-20(25)18(28-21(23)27)11-15-5-7-16(26-3)8-6-15/h4-11H,12H2,1-3H3,(H,22,24)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPUSGGYDPJEAC-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its intricate molecular structure, which includes a thiazolidinone core known for various pharmacological properties.
Molecular Structure
The compound can be represented by the following structural formula:
Key Features
- Thiazolidine Ring : Central to its biological activity, this moiety is associated with antimicrobial and antioxidant properties.
- Substituents : The presence of methoxy and dimethylphenyl groups enhances its biological profile.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains.
| Microorganism | Activity (%) |
|---|---|
| Escherichia coli | 88.46 |
| Staphylococcus aureus | 91.66 |
| Bacillus subtilis | 85.00 |
These results suggest that the compound could be effective as an antibacterial agent, potentially comparable to established antibiotics like norfloxacin and chloramphenicol .
Antioxidant Activity
The thiazolidine scaffold has been associated with antioxidant activity due to its ability to scavenge reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress-related diseases. The mechanism involves the inhibition of lipid peroxidation and enhancement of cellular antioxidant defenses .
Inhibition of Mur Ligases
Thiazolidine derivatives, including the compound , are believed to exert their antibacterial effects through the inhibition of cytoplasmic Mur ligases. This action disrupts bacterial cell wall synthesis, leading to cell death .
PPAR-γ Activation
The compound may also activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in glucose metabolism and insulin sensitivity. This mechanism suggests potential applications in treating metabolic disorders such as diabetes .
Study 1: Antimicrobial Efficacy
In a comparative study involving various thiazolidine derivatives, this compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics. The study utilized serial dilution methods to ascertain minimum inhibitory concentrations (MICs) for each strain tested .
Study 2: Antioxidant Activity Assessment
A separate investigation focused on the antioxidant properties of this compound. Using DPPH radical scavenging assays, it was found that the compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant capabilities .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with thiazolidin structures often possess antimicrobial properties. For example, a study demonstrated that derivatives of thiazolidinones exhibit significant antibacterial activity against various strains of bacteria .
- Antioxidant Properties : The presence of methoxy and thiazolidin moieties in the compound suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : Some thiazolidin derivatives have been reported to inhibit inflammatory pathways, making them candidates for further research in treating inflammatory diseases .
Case Study Insights
Several case studies highlight the therapeutic potential of compounds similar to N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide:
- Diabetes Management : A study explored the use of thiazolidinediones (TZDs), a class of drugs related to this compound, in managing insulin sensitivity in diabetic patients. These compounds showed promise in reducing blood glucose levels and improving metabolic profiles .
- Cancer Research : Another investigation into thiazolidin derivatives revealed their ability to induce apoptosis in cancer cells through modulation of cell signaling pathways. This suggests that this compound may also be explored for anticancer applications .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 400.5 g/mol (exact mass: 400.055)
- Topological Polar Surface Area (TPSA): 136 Ų (high polarity due to multiple H-bond acceptors/donors)
- LogP : ~3.5 (moderate lipophilicity)
- Stereochemistry: The (5E) configuration ensures planar conjugation between the 4-methoxyphenyl group and the thiazolidinone ring, critical for molecular interactions .
Synthesis: Synthesized via Knoevenagel condensation between 2-thioxo-thiazolidin-4-one derivatives and 4-methoxybenzaldehyde, followed by N-alkylation with 2-(2,4-dimethylphenyl)acetamide under basic conditions .
Structural and Functional Analogues
The following table highlights key structural variations and associated bioactivities of related thiazolidinone derivatives:
ADMET and Computational Insights
Preparation Methods
Thiourea-Mediated Cyclization
Thiourea acts as both a sulfur source and a nucleophile, displacing the chloride in chloroacetamide to form a thioether intermediate. Intramolecular cyclization then yields the 2-sulfanylidene-thiazolidin-4-one core. Key reaction parameters include:
- Solvent: Ethanol or 1,4-dioxane for optimal solubility.
- Catalyst: Anhydrous zinc chloride (0.5–1.0 mol%) accelerates cyclization.
- Temperature: Reflux at 80–90°C for 6–8 hours ensures complete conversion.
Post-reaction purification involves washing with sodium bicarbonate to remove acidic byproducts, followed by recrystallization from ethanol or chloroform-methanol mixtures.
Functionalization with the N-(2,4-Dimethylphenyl)Acetamide Moiety
The final step involves attaching the N-(2,4-dimethylphenyl)acetamide group to the thiazolidinone nitrogen. This is accomplished through a two-step acylation and coupling sequence.
Chloroacetylation of 2,4-Dimethylaniline
2,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane under ice-cooling to form N-(2,4-dimethylphenyl)chloroacetamide . Triethylamine (2.0 equiv) is added to scavenge HCl, yielding the intermediate in 85–90% purity.
Nucleophilic Substitution on the Thiazolidinone
The thiazolidinone’s nitrogen undergoes alkylation with N-(2,4-dimethylphenyl)chloroacetamide in the presence of potassium carbonate (2.0 equiv) in acetonitrile. The reaction is heated at 60°C for 12 hours, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane:ethyl acetate 3:1).
Optimization and Characterization
Reaction Yield and Conditions
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Thiourea, ZnCl₂ | Ethanol, reflux, 8h | 78 |
| Knoevenagel | 4-Methoxybenzaldehyde, piperidine | Ethanol, reflux, 6h | 82 |
| Acylation | Chloroacetyl chloride, Et₃N | DCM, 0°C, 2h | 89 |
| Alkylation | K₂CO₃, MeCN | 60°C, 12h | 75 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.62 (d, J = 8.5 Hz, 2H, Ar-H), 6.98 (d, J = 8.5 Hz, 2H, Ar-H), 6.75 (s, 1H, NH), 4.31 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 2.28 (s, 6H, CH₃).
- ESI-MS: m/z 454.1 [M+H]⁺ (calcd. for C₂₃H₂₃N₂O₃S₂: 454.1).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times. Automated crystallization systems ensure consistent particle size distribution, while inline NMR monitors reaction progress in real time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
